8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one
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Overview
Description
8,8-Dimethyl-2-oxabicyclo[420]octan-7-one is a bicyclic organic compound with the molecular formula C9H14O2 It is characterized by its unique structure, which includes a bicyclo[420]octane ring system with an oxygen atom and two methyl groups at the 8th position
Preparation Methods
The synthesis of 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one typically involves the following steps:
Synthetic Routes: One common method involves the cyclization of a suitable precursor, such as a 1,6-diene, in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent like dichloromethane.
Reaction Conditions: The cyclization reaction is usually carried out under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, using reagents such as sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one can be compared with other similar compounds, such as:
8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine:
8,8-Dichloro-5,5-dimethyl-bicyclo[4.2.0]octan-7-one: The presence of chlorine atoms significantly changes its chemical properties and reactivity.
Bicyclo[4.2.0]octan-7-one derivatives: Various derivatives with different substituents at the 8th position can exhibit unique properties and applications.
Properties
IUPAC Name |
8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-9(2)7(10)6-4-3-5-11-8(6)9/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTAJTHKXFNMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1=O)CCCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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